molecular formula C16H11BrN4O3S B2531374 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide CAS No. 391862-80-9

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide

Cat. No.: B2531374
CAS No.: 391862-80-9
M. Wt: 419.25
InChI Key: CEVCEDIMAXGLFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 2-position with a benzamide group and at the 5-position with a 4-bromophenyl moiety. The benzamide component is further modified with methyl and nitro groups at the 2- and 3-positions, respectively. This structure combines electron-withdrawing (nitro) and electron-donating (methyl) groups, which may influence its electronic properties and biological interactions.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN4O3S/c1-9-12(3-2-4-13(9)21(23)24)14(22)18-16-20-19-15(25-16)10-5-7-11(17)8-6-10/h2-8H,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVCEDIMAXGLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzoyl chloride with thiosemicarbazide to form 4-bromophenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield 5-(4-bromophenyl)-1,3,4-thiadiazole-2-thiol. The final step involves the acylation of this thiol with 2-methyl-3-nitrobenzoyl chloride in the presence of a base like triethylamine to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Cyclization: The thiadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).

    Cyclization: Dehydrating agents like phosphorus oxychloride (POCl3).

Major Products Formed

    Reduction: Formation of N-[5-(4-aminophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

Halogen-Substituted Phenyl Derivatives
  • N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide (CAS 331818-35-0) Structural Difference: Replaces the 4-bromophenyl group with a 2,4-dichlorophenyl substituent.
  • N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) Structural Difference: Incorporates a 4-chlorobenzylthio group and a phenoxyacetamide side chain. Physical Data: Melting point 138–140°C, yield 82% . Comparison: The thioether linkage and acetamide group introduce flexibility, contrasting with the rigid benzamide in the target compound.
Alkyl-Substituted Thiadiazoles
  • N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide (CAS 391864-25-8)
    • Structural Difference : Substitutes the 4-bromophenyl group with an isopropyl group.
    • Molecular Formula : C₁₃H₁₄N₄O₃S (MW 306.34) .
    • Impact : The isopropyl group increases hydrophobicity, which could enhance membrane permeability compared to the bromophenyl analog.

Modifications on the Benzamide Moiety

  • N-[5-({2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide (3d) Structural Difference: Features a sulfanyl-acetamide bridge linking two thiadiazole rings. Physical Data: Melting point 250°C (decomposition), yield 79% . Spectral Data: IR bands at 1683 cm⁻¹ (amide I), 1H NMR δ 1.15 ppm (ethyl triplet). Comparison: The additional thiadiazole and sulfanyl groups may enhance π-stacking interactions or metal coordination, unlike the simpler benzamide in the target compound.
  • N-[5-(4-Methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

    • Structural Difference : Replaces the thiadiazole core with a thiazole ring.
    • Impact : Thiazole’s reduced sulfur content and different electronic profile could alter reactivity and biological target selectivity .

Heterocyclic Hybrids

  • N-((4-(4-Bromophenyl)-5-((2-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide Structural Difference: Integrates a triazole ring and a methoxybenzamide group.

Discussion of Structural and Functional Implications

  • Amide vs. Sulfonamide : Benzamide derivatives (e.g., target compound) prioritize hydrogen-bonding interactions, whereas sulfonamide analogs (e.g., compounds) exhibit stronger acidity and metal-binding capacity .
  • Thermal Stability : The high melting point of compound 3d (250°C) suggests that sulfanyl bridges and dual thiadiazole rings improve thermal stability compared to simpler analogs .

Biological Activity

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Formula C13H11BrN6OS\text{Molecular Formula C}_{13}\text{H}_{11}\text{BrN}_6\text{OS}

Key Properties:

  • Molecular Weight: 356.23 g/mol
  • Melting Point: 228-232 °C
  • Solubility: Soluble in organic solvents such as DMSO and ethanol.

The biological activity of thiadiazole derivatives like this compound is primarily attributed to their ability to interact with various biological targets. The presence of the bromophenyl and nitro groups enhances binding affinity to enzymes and receptors involved in critical cellular pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition: Binding to active sites of enzymes, hindering their activity.
  • DNA Interaction: Intercalation into DNA strands, affecting replication and transcription processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli16 µg/mLHigh
Pseudomonas aeruginosa64 µg/mLLow

The compound shows a promising profile against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Anticancer Activity

Studies have also explored the anticancer potential of this compound. In vitro assays on cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation.

Table 2: Anticancer Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Effect
HeLa (Cervical Cancer)15Significant
MCF-7 (Breast Cancer)20Moderate
A549 (Lung Cancer)25Low

The IC50 values indicate that this compound has a notable effect on cervical cancer cells while exhibiting moderate activity against breast cancer cells.

Case Studies

  • Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. The results confirmed its potent activity against multi-drug resistant strains of bacteria .
  • Anticancer Research : Another investigation focused on the anticancer properties of thiadiazole compounds showed that this specific derivative significantly reduced tumor cell viability in cultured cells and induced apoptosis through mitochondrial pathways .

Q & A

Q. Basic Characterization :

  • ¹H/¹³C NMR : Confirm aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (C=O at ~168 ppm). DMSO-d₆ is preferred for solubility .
  • FT-IR : Identify thiadiazole ring vibrations (C=N stretch at 1600 cm⁻¹) and nitro groups (asymmetric stretch at 1520 cm⁻¹) .
    Advanced Analysis :
  • Single-Crystal X-ray Diffraction : Resolves intermolecular interactions (e.g., N–H⋯N hydrogen bonds) that stabilize the crystal lattice .

How can biological activity (e.g., antimicrobial) be systematically evaluated?

Q. Basic Assay Design :

  • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli. Report MIC values (e.g., 12.5–25 µg/mL) .
  • Anticancer Screening : MTT assays on HeLa or MCF-7 cells. IC₅₀ values <10 µM suggest therapeutic potential .
    Advanced Mechanistic Studies :
  • Target Identification : Molecular docking against bacterial dihydrofolate reductase (DHFR) or human topoisomerase II .

How should conflicting bioactivity data be resolved?

Case Example : A study reports MIC = 12.5 µg/mL against S. aureus , while another shows no activity .
Resolution Strategies :

  • Strain Variability : Test additional strains (e.g., MRSA).
  • Solubility Adjustments : Use DMSO concentrations <1% to avoid cytotoxicity.
  • Structural Confirmation : Verify purity via HPLC (>95%) to rule out degradation .

What computational approaches predict reactivity and target binding?

Q. Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electron density (e.g., nitro group’s electron-withdrawing effect) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories for DHFR binding) .

How do substituent modifications influence bioactivity (SAR)?

Q. Key Findings :

SubstituentActivity (MIC, µg/mL)TargetReference
4-Bromophenyl (target)12.5 (S. aureus)Bacterial DHFR
4-Chlorophenyl25.0Topoisomerase II
4-MethylphenylInactiveN/A
The bromo group enhances lipophilicity and target affinity compared to chloro or methyl .

What intermolecular forces stabilize the crystal structure?

Q. Observations :

  • Centrosymmetric dimers form via N–H⋯N hydrogen bonds (2.08 Å).
  • C–H⋯O/F interactions (e.g., C4–H4⋯F2) contribute to packing stability .

How can stability under storage be assessed?

Q. Protocol :

  • Accelerated Degradation : Expose to 40°C/75% RH for 6 months. Monitor nitro group reduction via HPLC.
  • Light Sensitivity : Store in amber vials; UV-Vis tracks nitro → amine conversion .

Are green chemistry approaches viable for synthesis?

Q. Alternatives :

  • Solvent-Free Mechanochemistry : Grind reactants with SiO₂-Na₂CO₃ for 30 minutes (yield ~70%) .
  • Biocatalysis : Use lipases for amide bond formation (limited to specific intermediates) .

What are limitations in current bioevaluation methods?

Q. Challenges :

  • 2D Cell Models : Overestimate efficacy; use 3D tumor spheroids for better predictability.
  • Metabolic Stability : Include liver microsome assays (e.g., t₁/₂ <30 mins indicates rapid clearance) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.